KRAS G12C inhibitor 18, also referred to as compound 3-10, is a potent small-molecule inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, notably lung, colorectal, and pancreatic cancers. This compound has demonstrated significant efficacy in inhibiting the activity of mutant KRAS G12C, with an IC50 value of 4.74 μM. Additionally, it has shown promising results in inhibiting phosphorylated extracellular signal-regulated kinase in cancer cell lines, indicating its potential as a therapeutic agent for treating KRAS G12C-driven malignancies .
KRAS G12C inhibitor 18 falls under the category of covalent inhibitors specifically designed to target mutant forms of the KRAS protein. It acts by irreversibly binding to the cysteine residue at position 12 of the KRAS protein, thus locking it in an inactive conformation and preventing downstream signaling that promotes tumor growth .
The synthesis of KRAS G12C inhibitor 18 involves several steps that utilize advanced organic chemistry techniques. The initial synthetic route includes:
The synthetic pathway for KRAS G12C inhibitor 18 involves multiple intermediates and careful optimization to achieve high potency and selectivity. The use of various reagents and conditions is crucial to ensure that the desired chemical transformations occur efficiently.
The molecular formula for KRAS G12C inhibitor 18 is C20H15ClF3N3O2S, with a molecular weight of 453.87 g/mol. The structure features a quinazoline core that is essential for its biological activity.
KRAS G12C inhibitor 18 undergoes specific chemical reactions upon interaction with the target protein:
The reactivity profile of this compound indicates that it can effectively engage with the target under physiological conditions, demonstrating a favorable kinetic profile for therapeutic applications.
The mechanism by which KRAS G12C inhibitor 18 exerts its effects involves:
Studies have shown that this inhibition leads to reduced cell proliferation and survival in cancer models harboring KRAS G12C mutations .
KRAS G12C inhibitor 18 has significant scientific applications in oncology research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2